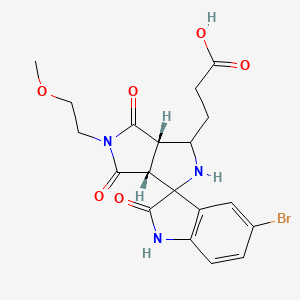
C18H24Fno5S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C18H24FNO5S2 is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C18H24FNO5S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure, often using protecting groups to prevent unwanted reactions.
Catalytic Reactions: Catalysts such as palladium or platinum are often used to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.
Reaction Conditions: Typical conditions include controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, toluene).
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. Key considerations include:
Optimization of Reaction Parameters: This includes the concentration of reactants, reaction time, and temperature control.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C18H24FNO5S2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
C18H24FNO5S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of C18H24FNO5S2 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, which can affect various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling and function.
Altering Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparaison Avec Des Composés Similaires
C18H24FNO5S2: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C18H24FNO5S: A related compound with one less sulfur atom, which may have different chemical and biological properties.
C18H24FNO4S2: A compound with one less oxygen atom, potentially affecting its reactivity and stability.
C18H24ClNO5S2: A compound with a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Propriétés
Formule moléculaire |
C18H24FNO5S2 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-cycloheptyl-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
InChI |
InChI=1S/C18H24FNO5S2/c19-17-8-7-14(27(24,25)15-9-10-26(22,23)12-15)11-16(17)18(21)20-13-5-3-1-2-4-6-13/h7-8,11,13,15H,1-6,9-10,12H2,(H,20,21) |
Clé InChI |
VRCBIDQBHKFISH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


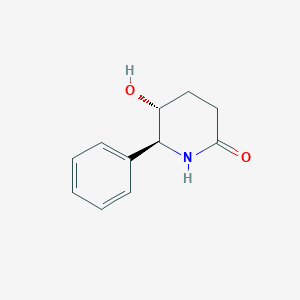
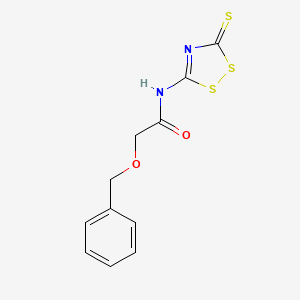

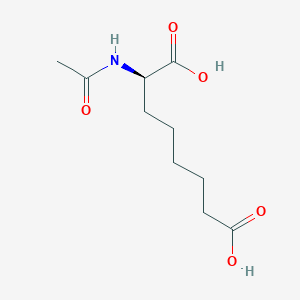
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
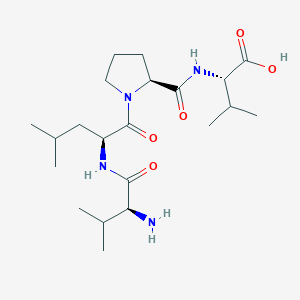
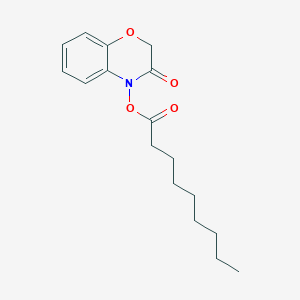
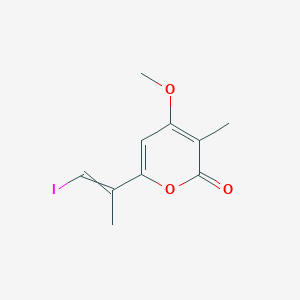
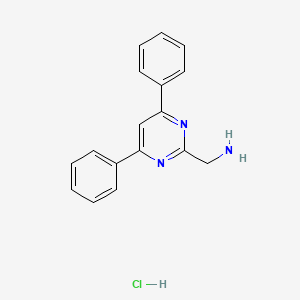
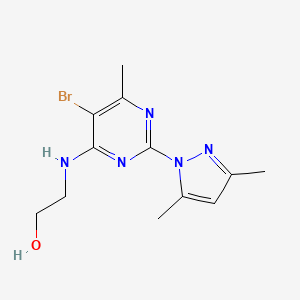
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)

